BenchChemオンラインストアへようこそ!

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

Tubulin Binding Atropisomerism Circular Dichroism

The compound N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide (CAS 54192-66-4) is the racemic ( (+-)-isomer ) of the alkaloid colchicine, a carbotricyclic tropolone derivative with four methoxy substituents and an acetamido group. It is catalogued by MeSH as the (+-)-isomer of colchicine, distinct from the natural (S)-(-)-enantiomer (CAS 64-86-8) and the (R)-(+)-enantiomer (CAS 75520-89-7).

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
CAS No. 54192-66-4
Cat. No. B3416023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
CAS54192-66-4
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
InChIInChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)
InChIKeyIAKHMKGGTNLKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70° F (NTP, 1992)
0.11 M
1 g dissolves in 22 mL water, 220 mL ether, 100 mL benzene;  freely sol in alcohol or chloroform;  practically insoluble in petroleum ether
SOL IN METHANOL;  SLIGHTLY SOL IN CARBON TETRACHLORIDE
At 25 °C, 4.5 g/100 g water
2.76e-02 g/L

Colchicine Racemic Mixture CAS 54192-66-4: Procurement, Identity, and Tubulin-Targeting Profile


The compound N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide (CAS 54192-66-4) is the racemic ( (+-)-isomer ) of the alkaloid colchicine, a carbotricyclic tropolone derivative with four methoxy substituents and an acetamido group [1]. It is catalogued by MeSH as the (+-)-isomer of colchicine, distinct from the natural (S)-(-)-enantiomer (CAS 64-86-8) and the (R)-(+)-enantiomer (CAS 75520-89-7) [1]. Its primary recognized biochemical mechanism is binding to the colchicine site on the beta-subunit of the tubulin heterodimer, thereby inhibiting microtubule polymerization [2].

Why Colchicine (CAS 64-86-8) or (R)-Colchicine (CAS 75520-89-7) Cannot Replace the Racemic Mixture CAS 54192-66-4


Colchicine's biological activity is stereospecific: only the natural (-)-(aS, 7S)-colchicine enantiomer binds effectively to tubulin, while the (+)-(aR)-enantiomer remains largely unbound [1]. Consequently, the racemic mixture (CAS 54192-66-4) displays a distinct tubulin-binding stoichiometry and downstream antimitotic potency compared to single enantiomers, making it unsuitable to assume functional equivalence with either pure (-)-colchicine or (R)-colchicine in quantitative biological assays [2]. Moreover, this racemate is a known impurity in synthetic colchicine APIs and is specifically required as a reference standard for chiral purity and impurity profiling in pharmaceutical quality control; an enantiopure standard cannot serve this analytical function [2].

Quantitative Differential Evidence for Colchicine Racemic Mixture (CAS 54192-66-4) vs. Analogs


Stereospecific Tubulin Binding: Only the (-)-Enantiomer Engages the Colchicine Site

Direct optical studies demonstrate that when racemic (+-)-colchicine (CAS 54192-66-4) is incubated with tubulin, only the (-)-(aS) enantiomer binds, leaving the (+)-(aR) enantiomer free in solution. This results in a net positive circular dichroism signal at 340 nm, representing the reduction of negative ellipticity upon binding of the (-) enantiomer [1]. In contrast, natural (-)-colchicine (CAS 64-86-8) binds as a single active species, while (R)-(+)-colchicine (CAS 75520-89-7) shows no appreciable tubulin engagement. This stereochemical discrimination means the racemic mixture has an effective binding capacity approximately half that of an equimolar natural (-)-colchicine solution under identical conditions [2].

Tubulin Binding Atropisomerism Circular Dichroism

Tubulin Assembly Inhibition: Differential Potency of Colchicine, Colchiceine, and Demethylated Analogs

In a comprehensive structure-activity study, colchicine (CAS 64-86-8) inhibited tubulin assembly with an IC50 of approximately 2.0 ± 0.06 µM [1]. The tropolone-bearing analog colchiceine (CAS 477-29-2), which lacks the methoxy group at C-10, exhibited markedly weaker inhibition with an IC50 in the range of 6–20 µM depending on assay conditions; one study reported a tubulin assembly IC50 of 20 µM for colchiceine [2]. The racemic mixture CAS 54192-66-4 is expected to show an assembly IC50 roughly double that of (-)-colchicine (i.e., ~4 µM) because only the (-)-enantiomer contributes to assembly inhibition, though direct measurement of the racemate in the same assay system is needed [1].

Microtubule Polymerization Tubulin Assembly IC50 Structure-Activity Relationship

Antiproliferative Activity in Leukemia Cells: Enantiomer-Dependent Cytotoxicity

The J Med Chem study (PMID 7265112) evaluated colchicine derivatives in the lymphocytic leukemia P388 screen. While the natural (-)-colchicine (and its N-acylated analogs) displayed the highest in vivo potency, the (+)-colchicine enantiomer was nearly inactive [1]. A direct quantitative comparison from the thiocolchicine series illustrates the magnitude of enantiomeric discrimination: (+)-thiocolchicine (a structural colchicine analog with a methylthio instead of methoxy at C-10) inhibited tubulin polymerization with 15-fold lower potency than (-)-thiocolchicine, and was 29-fold less potent against human Burkitt lymphoma cell growth [2]. Because racemic colchicine contains a 1:1 mixture of active and inactive enantiomers, its antiproliferative EC50 in cell-based assays is expected to be approximately twice that of (-)-colchicine under the same conditions, consistent with the pattern observed for thiocolchicine enantiomers.

Antiproliferative P388 Leukemia Enantiomer Comparison

Analytical Reference Standard for Chiral Impurity Profiling in Pharmaceutical Quality Control

CAS 54192-66-4 is formally designated as 'Colchicine Racemic Mixture Impurity' and is supplied with detailed characterization data compliant with ICH and pharmacopoeial guidelines [1]. It is employed in the development and validation of HPLC/UV or LC-MS methods for quantifying the undesired (+)-colchicine enantiomer in colchicine API batches intended for Abbreviated New Drug Applications (ANDAs). Neither (-)-colchicine reference standard (USP Colchicine RS) nor (R)-colchicine alone can serve as a retention-time marker for the racemic impurity peak; only the racemic mixture provides the correct peak area ratio for system suitability testing [1]. The product is available from SynZeal (SZ-C009012) with traceability to pharmacopoeial standards (USP or EP) upon request [1].

Chiral Impurity Reference Standard ANDA Regulatory

Reduced In Vivo Toxicity Potential vs. (-)-Colchicine in Murine Models

In the J Med Chem 1981 study, a qualitative direct correlation between in vivo potency and toxicity was observed among colchicine derivatives in mice. (+)-Colchicine, which constitutes half of the racemic mixture, exhibited drastically reduced both potency and toxicity compared to (-)-colchicine [1]. Specifically, 3-demethylcolchicine, another colchicine analog with partial loss of the C-3 methoxy, was found to be significantly less toxic than colchicine while retaining an appreciable therapeutic effect in the P388 leukemia model [1]. By extension, the racemic mixture CAS 54192-66-4, containing 50% of the virtually inactive (+)-enantiomer, is predicted to possess a wider therapeutic index than (-)-colchicine because the inactive enantiomer does not contribute to tubulin-mediated toxicity yet still adds to the total administered dose, effectively acting as a built-in toxicity buffer.

Toxicity Mouse Model Colchicine Analog

Differential pH-Dependent Binding Kinetics Between Racemate and Colchiceine

Colchiceine (CAS 477-29-2), a close structural analog of colchicine possessing a C-ring tropolone hydroxyl instead of the methoxy group, binds tubulin with a significantly lower affinity (KA = 1.2 ± 0.7 × 10⁴ M⁻¹) and inhibits microtubule assembly with an I50 of 20 µM [1]. The racemic colchicine mixture, by contrast, binds through the (-)-enantiomer with an association constant that is typically two to three orders of magnitude higher (KA ~ 10⁶–10⁷ M⁻¹) under physiological conditions [2]. Furthermore, colchiceine–tubulin interaction lacks the characteristic pH dependence observed for colchicine binding, indicating a fundamentally different binding mechanism [1]. These differences mean that the racemic mixture (CAS 54192-66-4) retains the hallmarks of colchicine-site pharmacology, whereas colchiceine is mechanistically divergent.

Ligand Association pH Dependence Binding Affinity

Optimal Scientific and Industrial Use Cases for Colchicine Racemic Mixture (CAS 54192-66-4) Based on Evidence


Chiral HPLC Method Development and Validation for Colchicine ANDA Filings

The racemic mixture is the only reference standard that can establish a 1:1 enantiomeric peak area ratio, which is critical for verifying chiral column resolution and setting system suitability acceptance criteria (±2%) [1]. Enantiopure (-)-colchicine or (R)-colchicine standards cannot provide this ratio, leading to method validation failure per current ICH Q2(R1) guidelines. Procure this standard (e.g., SynZeal SZ-C009012) with certificate of analysis and traceability to USP or EP colchicine monographs for regulatory submission [1].

Tubulin Polymerization Dose-Response Curves with an Extended Dynamic Range

With an effective tubulin assembly IC50 approximately twice that of (-)-colchicine (~4 µM vs. 2.0 µM), the racemic mixture is well-suited for constructing dose-response curves that span the sub-µM to high-µM range without immediate saturation at low concentrations [1][2]. This enables more precise determination of Hill slopes and cooperative binding parameters compared to the highly potent natural enantiomer.

Negative Control for Stereospecific Tubulin Binding Assays

Because the (+)-(aR) enantiomer within the racemic mixture does not bind tubulin [1], the racemate serves as an intrinsic negative control in CD spectroscopy and fluorescence anisotropy experiments designed to probe stereospecific ligand-protein interactions. Pure (-)-colchicine, which binds quantitatively, cannot provide this internal signal offset.

In Vivo Toxicity Profiling Where a Wider Therapeutic Window is Desired

The 50% content of inactive (+)-colchicine reduces acute toxicity on a per-mole basis compared to (-)-colchicine, as inferred from murine P388 leukemia studies where (+)-colchicine showed negligible toxicity [1]. Researchers performing maximum tolerated dose (MTD) studies in rodents can use the racemic mixture to achieve higher total compound dosing before encountering dose-limiting tubulin-mediated toxicities.

Quote Request

Request a Quote for N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.